molecular formula C17H27NO3 B12598604 1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 913741-98-7

1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12598604
CAS No.: 913741-98-7
M. Wt: 293.4 g/mol
InChI Key: QDGNDDSUXSBXMX-UHFFFAOYSA-N
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Description

1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a bicyclohexane moiety and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclohexane core. One common method involves the hydrogenation of biphenyl to produce bicyclohexyl .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield fully saturated compounds .

Scientific Research Applications

1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a bicyclohexane core, a pyrrolidine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .

Properties

CAS No.

913741-98-7

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2-cyclohexylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H27NO3/c19-16-10-13(17(20)21)11-18(16)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h12-15H,1-11H2,(H,20,21)

InChI Key

QDGNDDSUXSBXMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCCCC2N3CC(CC3=O)C(=O)O

Origin of Product

United States

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